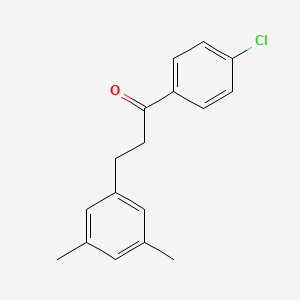

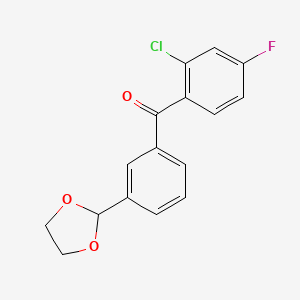

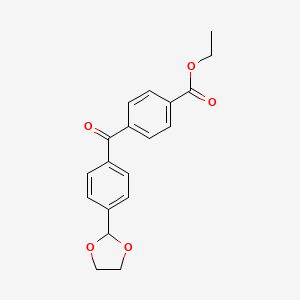

![molecular formula C11H13ClS B3023970 [(1-氯-2,3-二甲基环丙基)硫代]苯 CAS No. 64474-33-5](/img/structure/B3023970.png)

[(1-氯-2,3-二甲基环丙基)硫代]苯

描述

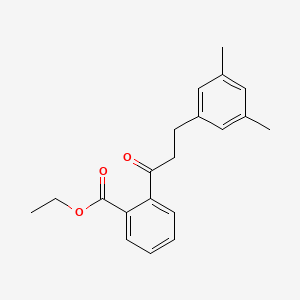

The compound of interest, [(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene, is a chemical structure that is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, paper discusses the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene, which shares the chloro and dimethyl substituents with our compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For example, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene is achieved through a three-step reaction sequence involving stereoselective dichlorocarbene addition, addition reaction with phenyllithium, and a key SnCl4-mediated benzannulation . This process highlights the complexity and precision required in synthesizing such chlorinated and methylated compounds.

Molecular Structure Analysis

Molecular structures of related compounds are determined using techniques such as X-ray crystallography. For instance, the structure of a stable 2-thianaphthalene derivative was confirmed by X-ray crystallography after a novel 1,4-cycloaddition reaction . Similarly, the molecular structure of a tricarbonylchromium benzene derivative was elucidated from three-dimensional X-ray data, revealing the strain within the molecule and the deviation of certain groups from their usual positions .

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of products and reactivity. For example, reactions of functionally substituted 2-chloropropanes with benzene catalyzed by AlCl3 yield a range of products, including unusual ones like n-propylbenzene and 1,1-diphenyl-1-propene . Additionally, the dilithiated species of 1-methyl-2-(methylthio)benzene can react with electrophiles to yield derivatives of benzothiasilin, benzothiastannin, and benzodithiin .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and analytical techniques. For instance, the thermal properties of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene were studied using TG-DTG and DSC-DDSC analyses, revealing a significant mass loss at high temperatures and multiple peaks corresponding to endothermic and exothermic reactions . The crystal structure of another compound, 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate, was determined by single-crystal X-ray diffraction, which also showed the formation of a two-dimensional supramolecular layer via hydrogen bonding .

科学研究应用

杂环化合物和生物学意义

- 杂环化合物,包括那些与“[(1-氯-2,3-二甲基环丙基)硫代]苯”结构类似的化合物,因其广泛的生物活性而被广泛研究。三嗪是一种相关的杂环化合物,在抗菌、抗真菌、抗癌和其他药理应用中显示出潜力,这表明结构类似的化合物在药物开发中具有作用 (Verma, Sinha, & Bansal, 2019)。

环境归宿和修复策略

- 与“[(1-氯-2,3-二甲基环丙基)硫代]苯”的部分化学结构相同的氯苯已被确定为持久性有机污染物。对它们的环境归宿和潜在修复策略的研究突出了了解此类化合物在环境中的行为以及开发降解或去除它们的方法的重要性 (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017)。

活性化合物的控释和稳定化

- 对 1-甲基环丙烯等气态/挥发性化合物进行控释和稳定化的研究,提供了可应用于“[(1-氯-2,3-二甲基环丙基)硫代]苯”的各种应用(包括农业和食品保鲜)的见解 (Chen, Chen, Ray, & Yam, 2020)。

苯衍生物和药理活性

- 苯并噻唑及其衍生物已显示出广泛的药理活性,包括抗菌、抗炎和抗癌特性。这凸显了具有类似结构或官能团的化学物质(例如“[(1-氯-2,3-二甲基环丙基)硫代]苯”)作为开发新治疗剂的基础的潜力 (Sumit, Kumar, & Mishra, 2020)。

属性

IUPAC Name |

(1-chloro-2,3-dimethylcyclopropyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClS/c1-8-9(2)11(8,12)13-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNDPBXIKNJNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(SC2=CC=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。